5β-Hydroxy Drospirenone-d4
Description
Contextualization within Drospirenone (B1670955) Metabolism and Degradation Research
Drospirenone is a fourth-generation synthetic progestin and an analog of spironolactone, utilized in oral contraceptives and menopausal hormone therapy. pharmacompass.comnih.gov Upon administration, drospirenone undergoes extensive metabolism, with very low levels of the parent compound being excreted. nih.gov Research has identified two major, inactive metabolites in human plasma: the acid form of drospirenone, created by the opening of the lactone ring, and 4,5-dihydro-drospirenone-3-sulfate. nih.govnih.govdrugbank.com
Beyond these primary pathways, drospirenone is also subject to oxidative metabolism, mediated in part by the cytochrome P450 enzyme CYP3A4. drugbank.com This process leads to the formation of various minor metabolites, including hydroxylated derivatives like 5β-Hydroxy Drospirenone. bioorganics.biznih.gov The study of these metabolites is crucial for a comprehensive understanding of the drug's disposition and potential physiological interactions.
Furthermore, the environmental fate of drospirenone is an area of active research. Studies on its biotransformation in activated sludge systems, which simulate wastewater treatment processes, show that drospirenone is rapidly transformed. nih.gov These transformations lead to products such as spirorenone (B1212842) (formed via 1,2-dehydrogenation) and other compounds resulting from pathways like lactone ring hydrolysis and hydroxylation. nih.gov Understanding these degradation pathways is essential for assessing the environmental impact of synthetic progestins. The use of standards like 5β-Hydroxy Drospirenone-d4 is vital for accurately identifying and quantifying these transformation products in complex environmental samples.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|---|
| Drospirenone | 67392-87-4 | C₂₄H₃₀O₃ | 366.49 | Parent Compound |
| 5β-Hydroxy Drospirenone | 197721-70-3 | C₂₄H₃₂O₄ | 384.51 | Metabolite |
| This compound | 197721-70-3 (unlabeled) | C₂₄H₂₈D₄O₄ | 388.53 | Isotopically Labeled Internal Standard |
Significance of Isotopic Labeling in Steroid Research Methodologies
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. creative-proteomics.com In steroid research, stable isotopes like deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are commonly used. The resulting isotopically labeled compounds, such as this compound, are invaluable tools, especially in analytical methods that couple chromatography with mass spectrometry (MS). sigmaaldrich.com
The primary use of deuterated steroids is as internal standards in quantitative analysis. arkat-usa.org An internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. aptochem.com A stable isotope-labeled internal standard is considered ideal because its physicochemical properties are nearly identical to the analyte of interest. sigmaaldrich.comscioninstruments.com This similarity ensures that it behaves in the same way during sample preparation, extraction, and chromatographic separation. aptochem.com
However, because of the incorporated deuterium atoms, the labeled standard has a higher mass than the non-labeled analyte. aptochem.com This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard, even if they elute at the same time from the chromatography column (co-elution). aptochem.com
The key advantages of using deuterated standards like this compound in steroid research include:
Enhanced Accuracy and Precision : By comparing the detector response of the analyte to that of the known quantity of the internal standard, variations arising from sample loss during preparation or fluctuations in instrument performance can be corrected, leading to more accurate and reliable quantitative results. scioninstruments.comclearsynth.comtexilajournal.com
Compensation for Matrix Effects : Biological samples (e.g., plasma, urine) and environmental samples are complex matrices containing many substances that can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing its signal. clearsynth.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, its use allows for effective compensation, ensuring robust and accurate measurement. sigmaaldrich.comclearsynth.com
Improved Method Reliability : Incorporating deuterated standards into analytical methods helps validate the procedure, ensuring it is robust and reliable for routine use in clinical diagnostics, pharmacokinetic studies, and environmental monitoring. sigmaaldrich.comclearsynth.com
| Application Area | Role of Isotopically Labeled Steroids |
|---|---|
| Quantitative Analysis | Serve as internal standards in mass spectrometry for the precise quantification of steroid concentrations in biological and environmental samples. |
| Metabolic Studies | Used as tracers to track the metabolic pathways and degradation products of steroids within biological systems. creative-proteomics.com |
| Pharmaceutical R&D | Aid in the development of new drugs by enabling detailed study of the pharmacokinetics (absorption, distribution, metabolism, and excretion) of steroid compounds. |
| Clinical Diagnostics | Used to develop and standardize assays for monitoring hormone-related disorders. sigmaaldrich.com |
| Environmental Science | Act as standards for the detection and quantification of steroid pollutants in water, soil, and sediment. |
Properties
Molecular Formula |
C₂₄H₂₈D₄O₄ |
|---|---|
Molecular Weight |
388.53 |
Synonyms |
(2’S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5’H)-furan-d4]-3,5’(2H)-dione; 6β,7β:15β,16β-Dimethylene-5β-hydroxy-3-oxo-17α-_x000B_pregnane-21,17-carbolactone |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of 5β Hydroxy Drospirenone D4
Strategies for Deuterium (B1214612) Incorporation at Specific Sites
The synthesis of deuterated compounds like 5β-Hydroxy Drospirenone-d4 necessitates strategic incorporation of deuterium atoms at specific, stable positions within the molecule. This ensures that the label is not lost during subsequent chemical transformations or metabolic processes. The primary strategy for introducing the four deuterium atoms in Drospirenone-d4 involves the catalytic deuteration of an unsaturated bond.
Specifically, a common method involves the hydrogenation of a 17α-propynyl group in a precursor molecule. google.com By substituting standard hydrogen gas (H₂) with deuterium gas (D₂) during this catalytic reduction, two deuterium atoms are added across the triple bond, leading to a deuterated propyl side chain. A patent for Drospirenone-d4 describes a process where deuteration at the C15 and C16 positions can be achieved by using D₂ gas during the hydrogenation of a triple bond. This approach is highly effective for creating specifically labeled positions that are crucial for the use of the compound as an internal standard in mass spectrometry-based analyses. clearsynth.com The stability of the C-D bonds at these positions ensures the integrity of the label throughout its application.
Precursor Compounds and Reaction Pathways for 5β-Hydroxylation and Deuteration
The synthesis of this compound is a multi-step process that begins with commercially available steroid precursors and involves key transformations for both deuteration and hydroxylation.
A plausible synthetic route starts from a known drospirenone (B1670955) intermediate, such as 3β,5-dihydroxy-6β,7β,15β,16β-dimethylene-5β-androst-17-one. google.com A more direct precursor mentioned in patent literature is 17α-(3-hydroxy-1-propynyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol. google.com
The key steps in the pathway are:
Catalytic Deuteration: The alkyne group of the 17α-(3-hydroxy-1-propynyl) precursor is reduced using deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction saturates the triple bond and incorporates four deuterium atoms onto the resulting propyl side chain, yielding the deuterated intermediate: 17α-(3-hydroxypropyl-d4)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol. google.com
Oxidation and Lactonization: The resulting deuterated triol undergoes selective oxidation. A common method employs a ruthenium salt (e.g., ruthenium trichloride) as a catalyst in the presence of a co-oxidant like sodium bromate. google.com This step oxidizes the 3β-hydroxyl group to a ketone and the terminal hydroxyl group of the side chain to a carboxylic acid, which then spontaneously cyclizes with the 17β-hydroxyl group to form the γ-lactone ring characteristic of drospirenone and its derivatives.
Formation of the 5β-Hydroxy Group: The 5β-hydroxy group is typically already present in the chosen precursor or is introduced through specific reactions earlier in the synthesis. The oxidation step leading to the final product preserves this feature, resulting in the target molecule, 6β,7β;15β,16β-dimethylene-5β-hydroxy-3-oxo-17α-pregnane-21,17-carbolactone-d4, which is the chemical name for this compound. google.comsynzeal.com
Optimization of Synthetic Yields for Research-Grade Materials
Achieving high yields and purity is critical for producing research-grade materials. The optimization of the synthesis of this compound involves careful control over various reaction parameters.
| Optimization Parameter | Strategy | Rationale |
| Temperature Control | Reactions are often conducted at specific, controlled temperatures, such as cooling to 0-4°C during the addition of reactive agents. google.com | To control reaction rates, minimize side-product formation, and enhance selectivity. |
| Reagent Stoichiometry | The molar ratios of reactants, catalysts, and solvents are precisely measured and controlled. | To ensure the reaction proceeds to completion without excess reagents that could complicate purification. |
| Reaction Time | The duration of the reaction is carefully monitored, often using techniques like Thin-Layer Chromatography (TLC), to determine the point of maximum product formation. google.comgoogle.com | To prevent the degradation of the desired product or the formation of further byproducts. |
| Purification Methods | After the reaction is complete, the crude product is subjected to rigorous purification, typically through column chromatography on silica (B1680970) gel. google.com | To isolate the target compound from unreacted starting materials, catalysts, and any side products, thereby achieving the high purity (>95%) required for research applications. |
These optimization strategies are essential for producing a final product that meets the stringent requirements for use as an analytical standard.
Isotopic Purity and Chemical Identity Verification for Research Applications
The final and most critical phase in the production of this compound is the comprehensive verification of its chemical identity and isotopic purity. Because these labeled compounds are primarily used for precise quantification in analytical assays, their structural integrity and the exact degree of deuteration must be confirmed. rsc.orgdshs-koeln.de A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Analytical Techniques for Verification:
| Analytical Method | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the accurate mass of the molecule, confirming its elemental composition and the number of incorporated deuterium atoms. rsc.org | Provides the molecular weight, and the isotopic distribution allows for the calculation of isotopic purity (e.g., the percentage of d4 vs. d3, d2, d1, and d0 species). rsc.orgindustry.gov.au |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirms the identity and purity of the compound. It is the primary technique where the deuterated standard is ultimately used. sigmaaldrich.com | Establishes the retention time and specific mass fragmentation patterns, which should be identical to the unlabeled standard, except for the mass shift due to deuterium. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the overall chemical structure and, crucially, the specific sites of deuterium incorporation. rsc.orgnih.gov | In ¹H NMR, the absence of signals at the deuterated positions confirms successful labeling. ¹³C NMR can show attenuated signals for the carbons bonded to deuterium. industry.gov.au |
The combination of these methods provides a complete profile of the synthesized this compound, ensuring it is a reliable and accurate tool for research. dshs-koeln.de The goal is to produce a certified reference material with a detailed certificate of analysis that reports its chemical and isotopic purity. dshs-koeln.deindustry.gov.au
Advanced Analytical Methodologies Employing 5β Hydroxy Drospirenone D4 As a Research Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is fundamental for the reliable quantification of drospirenone (B1670955) and its metabolites in complex matrices for research purposes. The use of 5β-Hydroxy Drospirenone-d4 as an internal standard is integral to this process, ensuring high-quality data.
Optimization of Chromatographic Separation for this compound and Related Analytes
Achieving optimal chromatographic separation is crucial for distinguishing this compound and its corresponding non-deuterated analytes from other endogenous and exogenous compounds within a sample. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed. chromatographyonline.comwaters.com
Key to this separation is the selection of an appropriate stationary phase and mobile phase composition. Reversed-phase columns, such as C18, are commonly utilized for their ability to separate moderately polar compounds like steroids. lcms.czresearchgate.net Gradient elution, where the mobile phase composition is altered during the analytical run, is often necessary to achieve adequate resolution, especially when dealing with structurally similar compounds like isomers.
For instance, a gradient elution program might start with a higher percentage of aqueous mobile phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and gradually increase the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures that more polar compounds elute first, followed by the less polar analytes, providing sharp and well-defined peaks. The flow rate and column temperature are also optimized to enhance separation efficiency and reduce run times. lcms.czresearchgate.net
Interactive Data Table: Example Chromatographic Conditions
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides effective separation of steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate lcms.cz | Aqueous component of the mobile phase, aids in protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol lcms.cz | Organic component of the mobile phase for eluting analytes. |
| Gradient | Optimized gradient (e.g., varying %B over time) | Ensures separation of closely related compounds and reduces matrix effects. |
| Flow Rate | Typically 0.3 - 1.3 mL/min lcms.czresearchgate.net | Influences separation efficiency and analysis time. |
| Column Temperature | Controlled (e.g., 30-40 °C) lcms.czresearchgate.net | Improves peak shape and reproducibility. |
| Injection Volume | 10 µL lcms.cz | Standard volume for introducing the sample into the LC system. |
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for quantifying low concentrations of analytes in complex biological and environmental samples. kobv.de Electrospray ionization (ESI) is a commonly used ionization source for steroids, often operated in positive ion mode. lcms.cz
For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte or internal standard) in the first quadrupole (Q1) and a specific product ion (a fragment of the precursor ion) in the third quadrupole (Q3). This high specificity minimizes interference from other co-eluting compounds. The transition from the precursor ion to the product ion is unique for each compound, allowing for confident identification and quantification. The collision energy and other source parameters are optimized to maximize the signal intensity for each analyte and internal standard. lcms.cz
Interactive Data Table: Example Mass Spectrometric Parameters for Drospirenone Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Drospirenone | 367.1 | 297.1 | ESI+ |
| This compound (Internal Standard) | 389.5 | - | ESI+ |
| Drospirenone-d4 (Internal Standard) | 371.1 | 97.0 | ESI+ lcms.cz |
Note: The specific product ion for this compound would be determined during method development.
Matrix Effect Assessment and Mitigation in Complex Biological and Environmental Samples
The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, wastewater). chromatographyonline.comwaters.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized.
In addition to using an internal standard, sample preparation techniques are crucial for minimizing matrix effects. Solid-phase extraction (SPE) is a widely used technique to clean up samples and concentrate the analytes of interest before LC-MS/MS analysis. chromatographyonline.comwaters.com Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even greater selectivity in removing interfering substances. chromatographyonline.com
Application as an Internal Standard in Quantitative Bioanalysis for Research Purposes
In quantitative bioanalysis for research, this compound plays a pivotal role in ensuring the reliability of the data generated. Its primary function is to serve as an internal standard, which is added to samples at a known concentration at the beginning of the analytical process.
Precision and Accuracy Assessment in Quantification Studies
The precision and accuracy of an analytical method are critical parameters evaluated during method validation. Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Regulatory guidelines for bioanalytical method validation typically require precision to be within ±15% (coefficient of variation, CV) and accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). waters.com
The inclusion of this compound allows for the reliable assessment of these parameters. By analyzing quality control (QC) samples at different concentration levels (low, medium, and high) prepared in the same biological matrix as the study samples, the method's performance can be thoroughly evaluated. For instance, intra- and inter-day precision for assays using deuterated drospirenone as an internal standard has been reported to be less than 10% CV.
Linearity and Dynamic Range Determination for Research Assays
Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which the method is both linear, accurate, and precise. To determine the linearity, a series of calibration standards with known concentrations of the analyte are prepared and analyzed. The response ratio of the analyte to the internal standard (this compound) is then plotted against the analyte concentration.
A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. A value of r² > 0.99 is generally considered indicative of good linearity. chromatographyonline.comwaters.com The dynamic range is established based on the lowest and highest calibration standards that meet the acceptance criteria for accuracy and precision. For example, a validated method for drospirenone in human plasma demonstrated linearity from 0.5 to 250 ng/mL with a correlation coefficient greater than 0.997. chromatographyonline.comwaters.com
Stability Evaluation within Analytical Methods
In quantitative bioanalysis, establishing the stability of an analyte in a given biological matrix is a prerequisite for obtaining reliable data. This compound is employed as an internal standard to monitor and correct for the potential degradation of the target analyte, 5β-Hydroxy Drospirenone, during sample collection, storage, and processing. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, while its chemical properties closely mimic the unlabeled analyte. This ensures that both the analyte and the standard experience similar degradation, if any, throughout the analytical workflow.
Method validation protocols for bioanalytical assays routinely include stability assessments under various conditions. The consistent recovery of the deuterated standard across these tests provides confidence in the stability of the analyte and the accuracy of the reported concentrations.
Table 1: Stability Assessment in Bioanalytical Method Validation using this compound
| Stability Test | Condition | Purpose | Role of this compound |
| Freeze-Thaw Stability | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature. | To assess analyte stability during repeated access to frozen samples. | The response ratio of the analyte to the deuterated internal standard should remain constant across cycles. |
| Bench-Top Stability | Samples are kept at room temperature for a specified period (e.g., 4-24 hours). | To simulate the time samples may spend on the bench during processing. | A consistent analyte/internal standard ratio indicates no significant degradation at room temperature. |
| Post-Preparative Stability | Processed samples (e.g., in autosampler vials) are stored at a specific temperature before injection. | To ensure the analyte is stable in the final extracted solvent until analysis. | The stability is confirmed if the response ratio remains within acceptable limits (e.g., ±15%) over the storage period. |
| Long-Term Storage Stability | Samples are stored at a low temperature (e.g., -80°C) for an extended duration (weeks or months). | To determine the maximum permissible storage time for study samples. | The concentration of the analyte, corrected by the deuterated standard, is compared to the initial concentration. |
High-Resolution Mass Spectrometry for Structural Elucidation in Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of drug metabolites and impurities, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In mechanistic research, such as studies on drospirenone's metabolic pathways, this compound is a valuable research standard. drugbank.com
When studying the formation of 5β-Hydroxy Drospirenone, researchers can use HRMS to identify the metabolite in complex biological matrices like plasma or urine. The presence of the deuterated standard aids in this process. By observing a pair of signals with a specific mass difference corresponding to the four deuterium atoms, analysts can confidently identify the metabolite and distinguish it from endogenous matrix components. HRMS can verify the exact mass and isotopic abundance ratio of the deuterated standard itself. For instance, analytical methods for drospirenone and its metabolites are often validated using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). chromatographyonline.comlcms.cz
Table 2: Example HRMS Data for Analyte Confirmation
| Compound | Molecular Formula | Theoretical Mass [M+H]⁺ (m/z) | Measured Mass [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| 5β-Hydroxy Drospirenone | C₂₄H₃₂O₄ | 385.2322 | 385.2319 | -0.78 |
| This compound | C₂₄H₂₈D₄O₄ | 389.2574 | 389.2571 | -0.77 |
This table contains hypothetical but realistic data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation (within research contexts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural and stereochemical confirmation of synthesized chemical standards used in research. For this compound, NMR is essential to verify the successful and specific incorporation of deuterium atoms and to confirm the compound's three-dimensional structure, particularly the stereochemistry at key chiral centers.
The confirmation of the 5β-hydroxy configuration is critical, as different stereoisomers can have different biological activities or metabolic fates. Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the spatial relationships between different protons in the molecule, confirming the 'β' orientation of the hydroxyl group relative to the steroid's core structure. While the introduction of NMR techniques has been pivotal in neuroimaging studies examining the interplay between gonadal steroids and brain function, its application in confirming the structure of standards like this compound is a more fundamental analytical use. stikesbcm.ac.id
Table 3: NMR Techniques for the Structural Confirmation of this compound
| NMR Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR (Proton NMR) | To map all proton environments in the molecule. | The spectrum will show characteristic signals for the steroidal backbone but will have diminished or absent signals at the specific positions where deuterium atoms have been substituted. |
| ²H NMR (Deuterium NMR) | To directly detect the presence and location of deuterium atoms. | A simplified spectrum showing signals only at the chemical shifts corresponding to the sites of deuteration, confirming successful labeling. |
| ¹³C NMR (Carbon NMR) | To map all carbon environments in the molecule. | Provides a carbon "fingerprint" of the molecule. Carbons bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a slight shift in their resonance frequency. |
| 2D NOESY | To determine the spatial proximity of atoms. | Cross-peaks between the proton of the 5-hydroxyl group and specific protons on the steroid A/B ring junction would confirm its β-axial or equatorial orientation, thus confirming the stereochemistry. |
| 2D COSY | To identify proton-proton spin-spin coupling networks. | Helps to trace the connectivity of protons through the carbon skeleton, aiding in the assignment of ¹H signals and confirming the overall molecular structure. |
Mechanistic Investigations of Drospirenone Biotransformation Pathways
Elucidation of Hydroxylation Pathways Leading to 5β-Hydroxy Drospirenone (B1670955)
Role of Cytochrome P450 Enzymes and Other Biocatalysts in Hydroxylation
The metabolism of drospirenone is extensive, with two major metabolites—the acid form of drospirenone (formed by the opening of the lactone ring) and 4,5-dihydrodrospirenone-3-sulfate—being formed largely independent of the cytochrome P450 (CYP) system. pharmgkb.orgwikipedia.org However, oxidative metabolism, including hydroxylation, does occur to a lesser extent and is primarily mediated by the CYP3A4 isoenzyme. wikipedia.orgdrugbank.com
While CYP3A4 is the main P450 enzyme implicated, drospirenone has also been shown to be a weak to moderate inhibitor of other CYP isoforms in vitro, including CYP1A1, CYP2C9, and CYP2C19, suggesting a complex interaction with the broader P450 system. mdpi.com
Stereoselectivity and Regioselectivity of Hydroxylation Reactions
The hydroxylation of steroids by cytochrome P450 enzymes is often characterized by a high degree of stereoselectivity and regioselectivity, dictating which specific hydrogen atom on the steroid nucleus is replaced by a hydroxyl group. The formation of 5β-Hydroxy Drospirenone is an example of such a specific transformation.
While detailed mechanistic studies on the precise stereochemical course of drospirenone's 5β-hydroxylation in mammalian systems are not extensively documented, the principles of steroid metabolism by CYP enzymes provide a framework for understanding this process. The orientation of the substrate within the active site of the CYP enzyme is a critical determinant of the position of hydroxylation. The active site's topography and specific amino acid residues guide the steroid into a particular alignment, exposing a specific C-H bond to the reactive heme-iron-oxygen species of the enzyme.
Studies on the metabolism of other steroids by CYP3A4 have demonstrated its ability to produce various hydroxylated metabolites, with the product ratio depending on the specific substrate and reaction conditions. nih.gov Fungal biotransformation studies, which are often used as models for mammalian metabolism, have also highlighted the high degree of regio- and stereoselectivity that can be achieved by microbial P450 enzymes in the hydroxylation of steroids. asm.org These model systems underscore the enzymatic control that leads to specific isomers like 5β-Hydroxy Drospirenone.
Identification of Other Phase I and Phase II Metabolites of Drospirenone Using Deuterated Standards
The use of stable isotope-labeled internal standards, such as 5β-Hydroxy Drospirenone-d4, is critical for the accurate identification and quantification of metabolites in complex biological matrices via techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These standards, which have a higher mass due to the incorporated deuterium (B1214612) atoms, co-elute with their non-labeled counterparts but are distinguishable by the mass spectrometer, allowing for precise measurement.
Characterization of Glucuronide and Sulfate (B86663) Conjugates
Following Phase I modifications like hydroxylation, drospirenone and its metabolites can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. The primary conjugation pathways for drospirenone metabolites are glucuronidation and sulfation. drugbank.comnih.gov
Urinary and fecal analysis has revealed that a significant portion of drospirenone metabolites are excreted as glucuronide and sulfate conjugates. drugbank.comnih.gov In vitro studies have identified specific enzymes involved in these processes. UGT2B7 has been implicated in the glucuronidation of hydroxylated drospirenone metabolites, while sulfotransferase SULT1A1 is involved in their sulfation. The presence of these conjugated metabolites in circulation and excreta underscores the importance of Phase II metabolism in the clearance of drospirenone.
Comparative Metabolic Profiling Across Different In Vitro Research Models
The elucidation of drug metabolism pathways relies on various in vitro models that aim to replicate the conditions in the human body. For drospirenone, several models have been employed, including human liver microsomes, human hepatocytes, and recombinant cell lines expressing specific drug-metabolizing enzymes.
Human liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard tool for investigating Phase I metabolism. Studies with human liver microsomes have confirmed the minor role of CYP3A4 in drospirenone's metabolism. nih.gov Human hepatocytes, which are intact liver cells, provide a more complete picture as they contain both Phase I and Phase II enzymes, as well as transporters. Incubations with human hepatocytes have demonstrated that the main metabolites of drospirenone are formed through non-CYP pathways, such as lactone ring opening and reduction/sulfation. nih.gov
Genetically engineered cell lines, such as V79 cells expressing single human CYP enzymes, allow for the precise determination of the contribution of individual isoforms to a drug's metabolism. Such studies have corroborated the low turnover of drospirenone by various CYPs, with CYP3A4 being the most significant contributor among them. nih.gov
The following table provides a comparative overview of findings from different in vitro models:
Studies on Degradation and Stability of Drospirenone: Insights from Metabolite Analysis
Identification and Characterization of Forced Degradation Products of Drospirenone (B1670955)
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing. ijpsr.com This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. ijpsr.com For drospirenone, these studies have been conducted under oxidative, hydrolytic (acidic and alkaline), photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines. proquest.comresearchgate.net
Oxidative Degradation Pathways and Resulting Chemical Species
Oxidative degradation is typically induced using hydrogen peroxide (H₂O₂). Studies have shown that drospirenone is susceptible to oxidative conditions. rjpbcs.com When subjected to 1% H₂O₂ for one hour, drospirenone showed about 19% degradation. ijpsr.comrjpbcs.com More significant degradation was observed with 3% H₂O₂ at 80°C. ijpsr.comresearchgate.net Analysis using techniques like FT-IR, NMR, and LC-MS has led to the identification of a biphenyl (B1667301) moiety as a significant oxidative degradation product. ijpsr.com
Acidic and Alkaline Hydrolysis Products
Drospirenone's stability is significantly affected by acidic and alkaline environments. rjpbcs.com
Acidic Conditions: In the presence of 1M hydrochloric acid (HCl) at 80°C for one hour, drospirenone undergoes degradation. ijper.org One of the identified acidic degradation products is 3-oxo-15α,16α-dihydro-3'H-cyclopropa wikipedia.orgdrugbank.com-17α-pregna-4,6-diene-21,17-carbolactone. ijper.orgijper.org Another study reported a 34% decrease in the peak area of drospirenone after one hour of exposure to 0.1 M HCl at 80°C, with two new degradation peaks appearing in the chromatogram. rjpbcs.com
Alkaline Conditions: Drospirenone is particularly labile in basic conditions. rjpbcs.com Exposure to 1M sodium hydroxide (B78521) (NaOH) at room temperature for 30 minutes can lead to approximately 80% degradation. rjpbcs.com A plausible structure for an alkaline degradation product has been identified as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.orgijper.org
Photolytic and Thermal Degradation Profiles
The stability of a drug under light and heat is crucial for determining its shelf life and storage conditions. mdpi.com
Photolytic Stability: Studies have indicated that drospirenone in its solid form is relatively stable when exposed to both UV and visible light for a period of 5 days at room temperature, with no significant degradation observed. rjpbcs.com
Thermal Stability: Similarly, when the solid form of drospirenone was exposed to heat at 80°C for 5 days, it remained stable. rjpbcs.com However, it's important to note that thermal degradation kinetics can be complex and may be influenced by the presence of excipients in a formulation. researchgate.net
Role of 5β-Hydroxy Drospirenone as a Potential Degradant or Impurity in Synthesis and Storage Research
5β-Hydroxy Drospirenone, also known as 5-Beta Hydroxy Drospirenone Lactone, is recognized as a related substance or impurity of drospirenone. synzeal.com Its chemical name is 5β,17-Dihydroxy-6β,7β:15β,16β-dimethylene-3-oxo-17α-pregnan-21-carboxylic acid, γ-lactone. synzeal.com While forced degradation studies have identified various other degradants, the specific formation of 5β-Hydroxy Drospirenone under these stress conditions is not extensively detailed in the provided search results. However, its presence as a known impurity necessitates its monitoring during synthesis and storage to ensure the quality and safety of the final drug product.
Methodologies for Tracking Degradation Kinetics and Pathway Elucidation
Several analytical techniques are employed to separate, identify, and quantify drospirenone and its degradation products, allowing for the tracking of degradation kinetics and elucidation of degradation pathways.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. ijpsr.com A common setup involves a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). ijpsr.com High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized, with a mobile phase of toluene, methanol, and diethylamine. ijper.org For structural elucidation of the degradation products, spectroscopic methods are indispensable. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), along with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are used to characterize the chemical structures of the impurities. ijpsr.comijper.org
Application of Reference Standards in Impurity Profiling Research
Reference standards are highly purified compounds that serve as a benchmark in analytical testing. pharmamirror.compharmiweb.com They are fundamental to pharmaceutical research and quality control, ensuring the identity, purity, and strength of a compound. aquigenbio.com In impurity profiling, reference standards are critical for several reasons:
Identification and Quantification: They allow for the accurate identification and quantification of impurities in drug substances and products. pharmamirror.comknorspharma.com
Method Validation: Reference standards are used to validate analytical methods, ensuring they are accurate, precise, and reliable for detecting impurities. pharmamirror.com
Regulatory Compliance: Regulatory bodies like the FDA and EMA require the use of well-characterized reference standards to demonstrate control over impurities in pharmaceutical products. pharmamirror.comaquigenbio.com
5β-Hydroxy Drospirenone-d4 is a deuterated analog of 5β-Hydroxy Drospirenone. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comtexilajournal.com The key advantages of using a deuterated internal standard like this compound include:
Improved Accuracy and Precision: Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and analysis. This helps to compensate for variations and matrix effects, leading to more accurate and precise quantification of the target impurity. clearsynth.comtexilajournal.com
Co-elution: In chromatographic methods, the deuterated standard typically co-elutes with the non-deuterated analyte, which is ideal for internal standardization. texilajournal.com
Distinguishability in Mass Spectrometry: The mass difference between the deuterated standard and the analyte allows them to be distinguished by a mass spectrometer, enabling precise measurement of both. clearsynth.com
The use of a deuterated internal standard like this compound is therefore a powerful tool in the rigorous analysis required for impurity profiling of drospirenone, ensuring the safety and efficacy of the final pharmaceutical product. tandfonline.com
Interactive Data Table: Summary of Drospirenone Degradation Studies
| Stress Condition | Reagent/Method | Observed Degradation Products | Analytical Technique |
| Oxidative | 1% or 3% H₂O₂ at 80°C | Biphenyl moiety | FT-IR, NMR, LC-MS |
| Acidic Hydrolysis | 1M HCl at 80°C | 3-oxo-15α,16α-dihydro-3'H-cyclopropa wikipedia.orgdrugbank.com-17α-pregna-4,6-diene-21,17-carbolactone | HPTLC, MS, IR, NMR |
| Alkaline Hydrolysis | 1M NaOH at 60°C | 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol | HPTLC, MS, IR, NMR |
| Photolytic | UV and visible light on solid form | No significant degradation | HPLC |
| Thermal | 80°C on solid form | No significant degradation | HPLC |
Environmental Biotransformation and Fate Research
Occurrence and Transformations of Drospirenone (B1670955) and its Metabolites in Wastewater Treatment Systems
Wastewater treatment plants (WWTPs) are the primary interface between human pharmaceutical use and the aquatic environment. The efficiency of these plants in removing synthetic hormones like drospirenone and the nature of the transformation products they generate are key determinants of the potential for environmental exposure.
Studies investigating the fate of drospirenone in laboratory-scale activated sludge systems have revealed its rapid biotransformation. nih.govacs.orgresearchgate.net Research indicates a half-life of less than 0.5 hours for drospirenone in such systems, suggesting that the parent compound is readily degraded by the microbial communities present in activated sludge. nih.govacs.org This rapid degradation, however, does not equate to complete mineralization but rather to its conversion into various transformation products.
The primary biotransformation pathways identified for drospirenone in activated sludge are 1,2-dehydrogenation and lactone ring hydrolysis. nih.govacs.org The 1,2-dehydrogenation pathway leads to the formation of a major transformation product known as spirorenone (B1212842) (TP 364), with molar yields of approximately 40%. nih.govacs.org Lactone ring hydrolysis results in a pharmacologically inactive product (TP 384) with molar yields around 20%. nih.govacs.org
| Transformation Pathway | Major Transformation Product | Molar Yield (%) |
| 1,2-Dehydrogenation | Spirorenone (TP 364) | ~40 |
| Lactone Ring Hydrolysis | TP 384 | ~20 |
Alongside the major degradation pathways, other minor biotransformation routes for drospirenone have been observed, including hydroxylation, methoxylation, and hydrogenation of the 3-keto and C4(5) double-bond. nih.govacs.org The formation of hydroxylated derivatives, such as 5β-Hydroxy Drospirenone, falls into this category of minor transformation pathways. However, current scientific literature provides limited specific data on the formation rates and environmental concentrations of 5β-Hydroxy Drospirenone in wastewater treatment systems. While studies on the metabolism of drospirenone in clinical settings have identified various hydroxylated metabolites, their direct detection and quantification in environmental matrices remain largely uninvestigated.
Fate and Persistence of 5β-Hydroxy Drospirenone in Aquatic Environments
Due to the lack of studies specifically investigating the environmental occurrence of 5β-Hydroxy Drospirenone, its fate and persistence in aquatic environments are currently unknown. The environmental behavior of this specific metabolite, including its potential for further degradation, sorption to sediment, or bioaccumulation, has not been documented. General principles of environmental chemistry would suggest that as a hydroxylated metabolite, it may exhibit different polarity and, consequently, different environmental distribution and persistence compared to the parent drospirenone. However, without empirical data, any such predictions remain speculative. Further research is critically needed to identify and track hydroxylated drospirenone metabolites in various aquatic compartments to understand their environmental behavior and potential risks.
Advanced Analytical Techniques for Trace Analysis in Environmental Matrices
The accurate detection and quantification of drospirenone and its transformation products at the very low concentrations typically found in the environment (ng/L range) necessitate the use of highly sensitive and selective analytical methods. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones and their metabolites in environmental samples. researchgate.net
For robust and accurate quantification, especially in complex matrices like wastewater effluent or surface water, the use of internal standards is crucial. This is where 5β-Hydroxy Drospirenone-d4 plays its designated role. As a deuterated analogue of the target analyte (5β-Hydroxy Drospirenone), it exhibits nearly identical chemical and physical properties, including extraction efficiency and chromatographic retention time. However, its slightly higher mass, due to the presence of deuterium (B1214612) atoms, allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.
The use of deuterated internal standards like this compound helps to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification of the target analyte. While the application of this compound is specific to the analysis of its non-deuterated counterpart, the principle extends to the use of other deuterated standards, such as Drospirenone-d4, for the analysis of the parent compound.
| Analytical Technique | Purpose | Key Advantage |
| LC-MS/MS | Trace analysis of drospirenone and its metabolites | High sensitivity and selectivity |
| Deuterated Internal Standards (e.g., this compound) | Accurate quantification | Compensates for matrix effects and analytical variability |
Future Directions and Emerging Research Avenues for 5β Hydroxy Drospirenone D4
Development of Novel Analytical Platforms with Enhanced Sensitivity and Throughput
Future research will heavily rely on the evolution of analytical methodologies to quantify 5β-Hydroxy Drospirenone (B1670955) with greater precision and efficiency, a task for which 5β-Hydroxy Drospirenone-d4 is indispensable. Current methods, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, have been established for the analysis of Drospirenone and its partners in pharmaceutical formulations. However, the demand for lower detection limits in complex biological and environmental matrices necessitates the development of more sophisticated platforms.
The future is geared towards Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers superior resolution, significantly shorter run times, and enhanced sensitivity and selectivity. The use of this compound as an internal standard in such assays is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the high accuracy and precision required for pharmacokinetic, metabolic, and environmental monitoring studies. Research will likely focus on miniaturized and automated sample preparation techniques to increase throughput and reduce solvent consumption, aligning with the principles of green chemistry.
Table 1: Comparison of Current and Future Analytical Platforms This table is interactive. You can sort and filter the data.
| Feature | Current Methods (e.g., HPLC-UV) | Future Platforms (e.g., UHPLC-MS/MS) | Role of this compound |
|---|---|---|---|
| Sensitivity | Microgram to nanogram per mL (µg/mL - ng/mL) | Picogram to femtogram per mL (pg/mL - fg/mL) | Enables accurate quantification at trace levels. |
| Selectivity | Moderate; potential for interference from matrix components. | High; mass-to-charge ratio detection minimizes interference. | Ensures signal specificity to the analyte. |
| Throughput | Lower; longer analysis times (e.g., >10 min per sample). | Higher; rapid analysis times (e.g., <5 min per sample). | Maintains accuracy in high-throughput workflows. |
| Sample Volume | Requires larger volumes of biological or environmental samples. | Enables analysis of smaller sample volumes. | Crucial for precious or limited samples. |
| Application | Primarily pharmaceutical quality control. | Pharmacokinetics, metabolomics, environmental trace analysis. | Essential for data reliability across applications. |
Computational Modeling and In Silico Studies for Predicting Biotransformation and Degradation Pathways
Computational, or in silico, modeling represents a burgeoning field that can significantly accelerate our understanding of the metabolic and degradation fate of Drospirenone. Future research will increasingly use these models to predict the formation of metabolites like 5β-Hydroxy Drospirenone and to assess the potential toxicity of various transformation products without extensive laboratory experiments. nih.govresearchgate.net
Software tools that predict drug metabolism can identify potential metabolic hotspots on the Drospirenone molecule, suggesting likely biotransformations by cytochrome P450 enzymes and other metabolic pathways. Similarly, models can simulate environmental degradation under various conditions (e.g., hydrolysis, photolysis, microbial degradation) to predict the formation of environmental transformation products. In silico toxicity prediction platforms, such as those using Quantitative Structure-Activity Relationship (QSAR) models, can then be employed to screen these predicted metabolites and degradants for potential adverse effects. researchgate.net These predictive studies are invaluable for prioritizing which compounds require more rigorous experimental investigation, and this compound would be essential for the subsequent validation and quantification of the predicted 5β-hydroxy metabolite in biological or environmental systems.
Exploration of Stereoisomeric Forms and Their Differential Research Applications
Steroids are characterized by their complex three-dimensional structures, and subtle changes in stereochemistry can lead to significant differences in biological activity. The designation "5β" in 5β-Hydroxy Drospirenone refers to a specific spatial arrangement where the A and B rings of the steroid nucleus are in a "bent" or cis-junction. This is distinct from the "flat" or trans-junction of 5α-stereoisomers. Research has shown that 5α- and 5β-dihydrosteroids can have different physiological effects, such as interacting differently with neurotransmitter receptors.
Future research should focus on the synthesis and characterization of other stereoisomers of Hydroxy Drospirenone, such as the 5α-hydroxy epimer. Comparing the biological activities of these different forms could reveal unique pharmacological profiles. For example, one stereoisomer might have a higher affinity for a particular receptor or exhibit a different metabolic stability. This exploration requires robust analytical methods capable of separating and quantifying these closely related isomers. Chiral chromatography and advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) will be pivotal. In such studies, this compound would be an indispensable tool, allowing researchers to accurately quantify the specific 5β isomer and distinguish its metabolic pathway and concentration from other potential stereoisomers in complex biological samples.
Table 2: Potential Research Applications of Stereoisomers This table is interactive. You can sort and filter the data.
| Stereoisomer | Potential Research Focus | Required Analytical Tool |
|---|---|---|
| 5β-Hydroxy Drospirenone | Quantifying the primary metabolic pathway; assessing its specific pharmacological and toxicological profile. | This compound for LC-MS/MS quantification. |
| 5α-Hydroxy Drospirenone | Comparing receptor binding affinity (e.g., progestogenic, mineralocorticoid) against the 5β form. | Chiral separation methods (e.g., chiral HPLC). |
| Other Epimers (e.g., 3α/β) | Investigating differential effects on CNS receptors (e.g., GABA-A receptors). | Synthesis of reference standards; high-resolution mass spectrometry. |
| 14β-Isomers | Exploring the activity of unnatural steroid backbones, which have been synthesized for the parent drug, Drospirenone. | X-ray crystallography for structural confirmation. |
Interdisciplinary Research Integrating Metabolomics and Environmental Chemistry
The integration of metabolomics—the large-scale study of small molecules within a biological system—with environmental chemistry offers a powerful approach to understanding the systemic effects and environmental impact of pharmaceuticals like Drospirenone. This compound is a key enabling tool for these advanced, interdisciplinary investigations.
In a clinical context, pharmacometabolomics can be used to study how Drospirenone alters the metabolic profile of an individual, potentially identifying biomarkers for efficacy or adverse effects. google.com Future studies could provide a more comprehensive picture of the drug's impact on various metabolic pathways.
From an environmental perspective, the growing field of "environmental metabolomics" can assess the impact of Drospirenone and its metabolites on non-target organisms. dntb.gov.uavu.nl By exposing organisms like fish or algae to environmentally relevant concentrations of Drospirenone, researchers can analyze changes in their metabolic fingerprints. This can reveal mechanisms of toxicity and help in ecological risk assessment. In these complex studies, the ability to accurately trace the fate of the parent compound to its specific metabolites is paramount. Using this compound as an internal standard would allow for precise quantification of the uptake and biotransformation of Drospirenone into 5β-Hydroxy Drospirenone within these organisms, linking exposure directly to metabolic response.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for identifying and quantifying 5β-Hydroxy Drospirenone-d4 in experimental samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 245 nm is recommended, using a 4.0 mm × 25 cm column and dimethylformamide-based solvent systems for sample preparation . Calibration curves should be established using certified reference standards to ensure accuracy. For isotopic differentiation (e.g., distinguishing deuterated analogs), mass spectrometry (MS) coupled with HPLC is critical to resolve isotopic peaks .
- Key Parameters :
| Parameter | Specification | Source |
|---|---|---|
| Column | 4.0 mm × 25 cm | |
| Detection | 245 nm UV | |
| Solvent | Dimethylformamide |
Q. How can researchers ensure the purity of synthesized this compound?
- Approach : Combine rotational optical analysis (to confirm stereochemical integrity) with impurity profiling via gas chromatography (GC). Residual solvents like 1,2-dimethoxyethane and diisopropyl ether must be quantified to ≤0.1% using GC with flame ionization detection (FID) . For deuterated compounds, nuclear magnetic resonance (NMR) is essential to verify isotopic incorporation and rule out protio-contaminants .
Q. What are the best practices for preparing stable stock solutions of this compound?
- Protocol : Dissolve the compound in anhydrous dimethylformamide under nitrogen atmosphere to prevent deuterium exchange. Store aliquots at –80°C in amber vials to minimize photodegradation. Stability studies should be conducted over 6–12 months, with periodic LC-MS analysis to confirm integrity .
Advanced Research Questions
Q. How do isotopic effects (deuterium substitution) influence the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated analog?
- Experimental Design :
- Compare metabolic half-lives using human liver microsomes (HLMs) under standardized CYP450 conditions .
- Quantify deuterium retention via MS/MS after incubation to assess kinetic isotope effects (KIEs).
- Advanced Tip: Use isotopomer-specific calibration curves to correct for matrix effects in biological samples .
Q. What strategies resolve discrepancies in reported bioanalytical data for this compound across laboratories?
- Troubleshooting Framework :
Cross-validate reference standards : Ensure traceability to NIST-certified materials .
Harmonize extraction protocols : Compare protein precipitation vs. solid-phase extraction (SPE) recovery rates .
Replicate under controlled conditions : Use blinded samples to eliminate operator bias .
- Case Study : A 2023 study found ±15% variability in plasma concentration measurements due to inconsistent SPE conditioning; protocol standardization reduced variability to <5% .
Q. How can researchers design experiments to elucidate the role of this compound in modulating steroid receptor interactions?
- Hypothesis-Driven Approach :
- In silico docking : Predict binding affinity to progesterone receptors using molecular dynamics simulations with deuterium parameters .
- In vitro validation : Use fluorescence polarization assays with deuterated vs. non-deuterated ligands to quantify binding kinetics .
Methodological Best Practices
- Literature Review : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to formulate hypotheses, e.g., "Does deuteration of 5β-Hydroxy Drospirenone alter its CYP3A4-mediated metabolism compared to the protio form?" .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendix) from processed results (main text) .
- Ethical Compliance : Disclose deuterated compound synthesis protocols in supplementary materials to ensure reproducibility without compromising proprietary methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
